2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)25-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMCALBRSMMVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the tetrahydropyran ring is replaced by a phenylthio group.
Attachment of the Benzamide Core: The final step involves the coupling of the substituted tetrahydropyran with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with proteins or enzymes, potentially inhibiting their activity. The benzamide core may also interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
ABT-199 (Venetoclax)
Structure :
- Benzamide core with a sulfonyl group and a pyrrolo[2,3-b]pyridinyloxy substituent.
- THP-4-ylmethylamino group linked to a nitrobenzene sulfonamide.
Comparison :
- Similarity : Both compounds utilize a THP ring and benzamide backbone.
- Difference : ABT-199 incorporates a sulfonamide and pyrrolopyridine moiety, enhancing BCL-2 inhibition. The phenylthio group in the target compound may modulate redox interactions or steric bulk.
- Activity : ABT-199 is a clinically validated BCL-2 inhibitor for hematologic cancers, whereas the target compound’s phenylthio group may confer distinct target selectivity (e.g., kinase or protease inhibition) .
Table 1: Key Properties
| Property | Target Compound | ABT-199 (Venetoclax) |
|---|---|---|
| Molecular Formula | C₂₁H₂₃NO₃S | C₄₅H₅₀ClN₇O₇S |
| Molecular Weight | 369.48 g/mol | 868.91 g/mol |
| Key Substituents | Phenylthio, 2-methoxy | Pyrrolopyridine, sulfonyl |
| Therapeutic Target | Undisclosed (potential kinase) | BCL-2 protein |
3,4-Difluoro-N-{[4-(2-Thienyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
Structure :
- Benzamide with 3,4-difluoro substituents.
- THP-4-ylmethyl group substituted with 2-thienyl.
Comparison :
- Similarity : Both share a THP-methyl-benzamide scaffold.
- Difference: Fluorine atoms at 3,4-positions enhance electronegativity and metabolic stability compared to the methoxy group. The 2-thienyl group (vs.
Activity : Fluorinated analogs often exhibit improved bioavailability and target affinity in CNS or antimicrobial applications, contrasting with the target compound’s sulfur-based substituent.
4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide
Structure :
- Benzamide linked to a thienopyrimidine core.
- Trifluoromethylphenoxy substituent.
Comparison :
- The trifluoromethyl group enhances hydrophobicity and resistance to oxidative metabolism.
- Activity: Thienopyrimidine derivatives are prevalent in antimicrobial and kinase inhibitor research, suggesting divergent applications from the target compound’s design .
N-[[4-(4-Phenylpiperazin-1-yl)Oxan-4-yl]Methyl]-2-(Phenylsulfanyl)Pyridine-3-Carboxamide
Structure :
- Pyridinecarboxamide with a phenylsulfanyl group.
- THP-4-ylmethyl substituted with 4-phenylpiperazine.
Comparison :
2-Methoxy-N-(4-{5-Methyl-4-[(1H-Pyrazol-1-yl)Methyl]-1,3-Oxazol-2-yl}Phenyl)Benzamide
Structure :
- Benzamide linked to an oxazole-phenyl scaffold.
- Pyrazole and methyl groups enhance heterocyclic diversity.
Comparison :
Table 2: Structural and Functional Overview
| Compound | Core Structure | Key Substituents | Potential Targets | References |
|---|---|---|---|---|
| Target Compound | Benzamide-THP | 2-Methoxy, phenylthio | Kinases, proteases | - |
| ABT-199 (Venetoclax) | Benzamide-sulfonamide | Pyrrolopyridine, THP | BCL-2 | [1, 9] |
| 3,4-Difluoro analog | Benzamide-THP | 3,4-Difluoro, 2-thienyl | CNS/antimicrobial | [5] |
| Thienopyrimidine | Benzamide-thienopyrimidine | Trifluoromethylphenoxy | Kinases, antimicrobial | [2] |
| Piperazine-THP | Pyridinecarboxamide-THP | Phenylpiperazine | GPCRs, neurotransmitters | [11] |
Biological Activity
2-Methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797577-79-7 |
| Molecular Formula | C19H23NO4S2 |
| Molecular Weight | 393.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran moiety and subsequent functionalization. The general synthetic pathway includes:
- Formation of Tetrahydropyran : Starting from a suitable precursor, tetrahydropyran is synthesized using acid-catalyzed cyclization.
- Substitution Reactions : The phenylthio group is introduced via nucleophilic substitution.
- Final Coupling : The benzamide moiety is added through an amide coupling reaction.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound's mechanism involves the inhibition of specific signaling pathways associated with tumor growth. Notably, it has been shown to inhibit the ALK5 receptor, which plays a critical role in tumor progression and fibrosis .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound has an IC50 value indicating effective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer). For example:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 27.6 |
| A549 (Lung Cancer) | 30.5 |
These findings suggest a selective cytotoxic effect, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This activity suggests potential applications in neurodegenerative diseases where AChE inhibition is beneficial.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their analogs:
- Study on Thieno[2,3-d]pyrimidine Derivatives : Similar compounds were synthesized and evaluated for their cytotoxic effects on cancer cells, showing promising results with IC50 values ranging from 43% to 87% inhibition against various cell lines .
- In Vivo Studies : Animal model studies demonstrated that compounds similar to this compound significantly inhibited tumor growth without notable toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
